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Abstract

RG 6866 is a potent and selective inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the
biosynthesis of leukotrienes, which are powerful mediators of inflammation. Identified as N-
hydroxy-N-methyl-2-[4-(phenylmethoxy)phenyl]lacetamide, RG 6866 has demonstrated
significant inhibitory activity both in vitro and in vivo, suggesting its potential as a therapeutic
agent for inflammatory disorders. This document provides a comprehensive overview of the
chemical structure, properties, and biological activity of RG 6866, including detailed
experimental protocols and a visualization of its mechanism of action within the 5-lipoxygenase
signaling pathway.

Chemical Structure and Properties

RG 6866, also known by its synonym N-methyl-4-benzyloxyphenylacetohydroxamic acid, is a
hydroxamic acid derivative. Its chemical identity has been confirmed with the CAS Registry
Number 120602-97-3.[1]

Chemical Structure:

Table 1: Physicochemical Properties of RG 6866
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Property Value Source

N-hydroxy-N-methyl-2-[4-

IUPAC Name (phenylmethoxy)phenyllaceta [1]
mide
N-methyl-4-

Synonyms benzyloxyphenylacetohydroxa [1]

mic acid, Rev 6866

CAS Number 120602-97-3 [1]

Molecular Formula C16H17NO3 [1]

Molecular Weight 271.31 g/mol [1]
MYMPWMRY ZURXNI-

InChliKey [1]
UHFFFAOYSA-N

H-Bond Donor Count 1 [1]

H-Bond Acceptor Count 3 [1]

Mechanism of Action and Signaling Pathway

RG 6866 exerts its pharmacological effects by inhibiting the enzyme 5-lipoxygenase. This
enzyme is a critical component of the arachidonic acid cascade, responsible for the production
of leukotrienes. By blocking 5-LOX, RG 6866 effectively halts the synthesis of pro-inflammatory
leukotrienes, such as Leukotriene C4 (LTC4), which are involved in the pathophysiology of
various inflammatory diseases.[2]

The generation of leukotrienes from arachidonic acid is a multi-step process initiated by the
activation of 5-LOX. RG 6866 intervenes early in this pathway, preventing the formation of the
unstable intermediate 5-hydroperoxyeicosatetraenoic acid (5-HPETE), and consequently, the
downstream leukotrienes.[2]

Figure 1: Mechanism of action of RG 6866 in the 5-lipoxygenase pathway.

Biological Activity and Efficacy
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Studies have demonstrated the potent inhibitory effects of RG 6866 on 5-LOX activity in both
cellular and whole-animal models.

Table 2: In Vitro and In Vivo Efficacy of RG 6866

Assay Model System Endpoint Result

Isolated guinea pig

In Vitro 5-LOX peritoneal Inhibition of 5-HETE

o , IC50 = 0.20 pM[2]
Inhibition polymorphonuclear formation

(PMN) cells

In Vitro 5-LOX Supernatant from Inhibition of 5-HETE

o ] IC50 = 0.23 pM[2]
Inhibition PMNs production
In Vivo Leukotriene Actively sensitized Inhibition of LTC4 ED50 = 24.0 mg/kg
Inhibition guinea pigs formation (ora)[2]

Inhibition of antigen-

induced systemic

In Vivo Anaphylaxis Actively sensitized ) Dose-dependent
] ] anaphylaxis and o
Model guinea pigs inhibition[2]
LTD4-dependent
bronchoconstriction

. ) . Significant inhibition at
In Vivo Pulmonary Actively sensitized . _ _ _
Inhibition of mortality 50 mg/kg (intragastric)

[2]

Anaphylaxis guinea pigs

Experimental Protocols

The following are representative protocols for the key experiments cited. The specific details
are based on the methods described in the primary literature for similar assays.

In Vitro 5-Lipoxygenase Inhibition Assay

This protocol outlines the measurement of 5-HETE (5-hydroxy-6,8,11,14-eicosatetraenoic acid)
formation in isolated guinea pig peritoneal polymorphonuclear (PMN) cells.
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Figure 2: Experimental workflow for the in vitro 5-LOX inhibition assay.
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Methodology:

Isolation of PMNs: Guinea pig peritoneal PMNSs are isolated using standard procedures
involving peritoneal lavage.

e Pre-incubation: The isolated PMNs are pre-incubated with varying concentrations of RG
6866 or a vehicle control for a specified period.

e Stimulation: The cells are then stimulated with a solution of arachidonic acid to initiate the 5-
LOX pathway.

e [ncubation: The reaction mixture is incubated at 37°C for a defined time to allow for the
enzymatic conversion of arachidonic acid.

o Termination and Extraction: The reaction is terminated, and the lipids, including 5-HETE, are
extracted from the cell suspension.

e Analysis: The amount of 5-HETE produced is quantified using High-Performance Liquid
Chromatography (HPLC). The IC50 value is calculated by determining the concentration of
RG 6866 that causes a 50% reduction in 5-HETE formation compared to the vehicle control.

In Vivo Inhibition of LTC4 Formation

This protocol describes the assessment of RG 6866's ability to inhibit the formation of
Leukotriene C4 (LTC4) in an in vivo model of anaphylaxis in guinea pigs.
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Figure 3: Experimental workflow for the in vivo inhibition of LTC4 formation.

Methodology:
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e Sensitization: Guinea pigs are actively sensitized to an antigen (e.g., ovalbumin) to induce
an immune response.

e Drug Administration: A specified dose of RG 6866 or a vehicle control is administered orally
to the sensitized animals.

» Antigen Challenge: After a defined period to allow for drug absorption, the animals are
challenged with the antigen to induce an anaphylactic reaction and leukotriene production.

» Sample Collection: At a predetermined time point after the challenge, biological samples
such as lung tissue or plasma are collected.

o Leukotriene Extraction and Quantification: Leukotrienes are extracted from the collected
samples, and the concentration of LTC4 is measured using a sensitive method such as
radioimmunoassay (RIA) or liquid chromatography-mass spectrometry (LC-MS/MS). The
ED50 value is determined as the dose of RG 6866 that results in a 50% reduction in LTC4
levels compared to the vehicle-treated group.

Conclusion

RG 6866 is a well-characterized inhibitor of 5-lipoxygenase with demonstrated efficacy in both
in vitro and in vivo models of inflammation. Its ability to potently block the production of pro-
inflammatory leukotrienes highlights its potential for the development of novel anti-inflammatory
therapies. The data and protocols presented in this guide provide a comprehensive resource
for researchers and drug development professionals interested in the further investigation and
potential clinical application of RG 6866 and other 5-LOX inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-Depth Technical Guide to RG 6866: A 5-
Lipoxygenase Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1679311#rg-6866-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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